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Benzoic acid, 2-amino-4-chloro-5-nitro-

Cat. No.: B3044993
CAS No.: 100948-85-4
M. Wt: 216.58 g/mol
InChI Key: QZHMAYCAKJYUMK-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, with a rich history and a vast range of applications. The parent molecule, benzoic acid, consists of a benzene (B151609) ring attached to a carboxyl group. The reactivity and properties of this fundamental structure can be finely tuned by the addition of various functional groups to the aromatic ring. These substituents influence the electronic environment of the ring and the acidity of the carboxylic acid, thereby dictating the compound's behavior in chemical reactions.

Benzoic acid, 2-amino-4-chloro-5-nitro- is a prime example of a highly functionalized benzoic acid derivative. The presence of three different substituents—an electron-donating amino group, and two electron-withdrawing groups (chloro and nitro)—creates a complex interplay of electronic and steric effects that define its unique chemical character.

Significance of Functional Group Placement (Amino, Chloro, Nitro) in Aromatic Systems

The specific placement of the amino, chloro, and nitro groups on the benzoic acid ring is crucial in determining the compound's reactivity. In electrophilic aromatic substitution reactions, the amino group is a strong activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group is a strong deactivating and meta-directing group because of its powerful electron-withdrawing nature. The chloro group is also deactivating due to its inductive electron withdrawal, but it is an ortho-, para-director due to the lone pair of electrons that can participate in resonance.

In Benzoic acid, 2-amino-4-chloro-5-nitro-, the amino group is at position 2, the chloro at position 4, and the nitro at position 5. This arrangement leads to a nuanced electronic landscape across the aromatic ring, influencing its potential for further chemical transformations. For instance, the positions ortho and para to the activating amino group are positions 3 and 6, while the position meta to the deactivating nitro group is position 3. The chloro group at position 4 further modifies the electron density at adjacent positions. This complex interplay of directing effects makes the prediction of reaction outcomes a challenging yet fascinating aspect of its chemistry.

Historical Development and Emerging Research Trajectories of Related Compounds

The study of substituted benzoic acids dates back to the 19th century, with the nitration of benzoic acid being one of the earliest studied electrophilic aromatic substitution reactions. orgsyn.org Historically, research focused on understanding the directing effects of different substituents and developing synthetic methodologies to access a wide array of derivatives. Halogenated and nitrated benzoic acids have long been important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Emerging research trajectories for polychlorinated and nitrated aromatic compounds are increasingly focused on their potential applications in materials science and medicinal chemistry. For instance, a 2020 study detailed the synthesis of various derivatives of 2-chloro-4-nitrobenzoic acid for evaluation as antidiabetic agents. nih.gov While this study did not specifically use the 2-amino-4-chloro-5-nitro isomer, it highlights the ongoing interest in the biological activities of such polysubstituted aromatic structures. The unique substitution pattern of Benzoic acid, 2-amino-4-chloro-5-nitro- may offer novel opportunities for the design of new bioactive molecules and functional materials. Further research is needed to fully elucidate the specific properties and potential applications of this particular compound.

Chemical Compound Information

Compound Name
Benzoic acid, 2-amino-4-chloro-5-nitro-
2-amino-4-chlorobenzoic acid
2-amino-4-chloro-5-nitrophenol (B145731)
2-chloro-4-nitrobenzoic acid
Benzoic acid

Chemical Properties

PropertyValue
CAS Number 100948-85-4
Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O4 B3044993 Benzoic acid, 2-amino-4-chloro-5-nitro- CAS No. 100948-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHMAYCAKJYUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501646
Record name 2-Amino-4-chloro-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100948-85-4
Record name 2-Amino-4-chloro-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100948-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chloro-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Benzoic Acid, 2 Amino 4 Chloro 5 Nitro

Classical Synthesis Approaches

Classical methods for the synthesis of complex aromatic compounds like Benzoic acid, 2-amino-4-chloro-5-nitro- often rely on sequential reactions that build functionality step-by-step on a simpler aromatic core.

Multi-Step Reaction Sequences

The synthesis of 2-amino-4-chloro-5-nitrobenzoic acid typically begins with a more readily available precursor, such as 2-chlorobenzoic acid or 2-chloro-4-nitrobenzoic acid. A common strategy involves the introduction of the nitro and amino groups onto the chlorinated benzoic acid backbone.

One plausible pathway starts with the nitration of ortho-chloro-benzoic acid. According to a patented process, dissolving ortho-chloro-benzoic acid in concentrated sulfuric acid and treating it with a solution of nitric acid in sulfuric acid at low temperatures (0°C to 5°C) yields chloro-nitro-benzoic acids. google.comgoogleapis.com The primary product under these conditions is 2-chloro-5-nitrobenzoic acid, although isomers can be formed. googleapis.com Subsequent reduction of the nitro group is required to introduce the amino functionality. However, for the target compound, a different sequence is necessary.

A more direct multi-step approach would start from 2-chloro-4-nitrobenzoic acid. This intermediate can be subjected to further nitration to introduce a second nitro group, followed by a selective reduction. Alternatively, amination of a di-halogenated precursor could be considered. The synthesis of related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, has been reported starting from 2-chloro-4-nitro benzoic acid, highlighting the use of this precursor in multi-step synthetic sequences. nih.gov A patented method for preparing 2-amino-4-chloro-5-nitrophenol (B145731) involves a multi-step sequence starting from 2-amino-4-chlorophenol (B47367), which undergoes acylation, cyclization, nitration, and finally hydrolysis, demonstrating the complexity of regioselective substitutions in such systems. google.com

Ullmann-Type Coupling Reactions in Benzoic Acid Derivatives Synthesis

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds. byjus.comnih.gov In the context of synthesizing substituted benzoic acids, Ullmann-type coupling reactions are particularly useful for introducing amino or substituted amino groups onto an aryl halide core. byjus.comorganic-chemistry.org

While not a direct method for the synthesis of the title compound in one step, the Ullmann condensation could be employed to create precursors. For example, a di-halobenzoic acid could be reacted with an amine source under copper catalysis. Research has shown that the coupling of 2-chlorobenzoic acids with various amines is a viable strategy. researchgate.netthieme-connect.com A key consideration in these reactions is regioselectivity, especially when multiple halogen substituents are present. The presence of a carboxylic acid group ortho to a halogen can facilitate the coupling reaction, an observation known as the "ortho-effect". nih.gov This chemo- and regioselective amination has been demonstrated in the copper-catalyzed cross-coupling of 2-bromobenzoic acids with various amines, which proceeds without the need for protecting the carboxylic acid group. nih.govorganic-chemistry.org

ReactantsCatalystConditionsProductReference
2-Chlorobenzoic acids, Amino acidsCopperUllmann conditions2-[(carboxymethyl)amino]benzoic acid derivatives thieme-connect.com
2-Bromobenzoic acids, Anilines/AlkylaminesCu powder, Cu₂O130°C, 24hN-Aryl/N-Alkyl anthranilic acids nih.gov
Aryl halides, AminesCopperThermalBiaryl compounds byjus.com

Nitration and Reduction Protocols for Amino-Nitro-Benzoic Acid Synthesis

The introduction of nitro and amino groups onto the benzoic acid ring is a cornerstone of synthesizing compounds like 2-amino-4-chloro-5-nitro-benzoic acid.

Nitration: The nitration of substituted benzoic acids requires careful control of reaction conditions to achieve the desired regioselectivity. The nitration of o-chlorobenzoic acid using a mixture of nitric acid and sulfuric acid is a well-established method. google.com To favor the formation of 2-chloro-5-nitrobenzoic acid and minimize by-products, the reaction is typically carried out at low temperatures, such as below 0°C. prepchem.com The carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. The resulting substitution pattern is a combination of these directing effects and steric hindrance.

Reduction: The subsequent step to obtain the amino group involves the reduction of a nitro group. A common laboratory and industrial method is the use of a metal in an acidic medium. For instance, 2-chloro-5-nitrobenzoic acid can be reduced to 5-amino-2-chlorobenzoic acid using zinc dust in the presence of acetic acid. prepchem.com Another established method involves an iron reduction medium, which is often used in industrial processes. google.comgoogleapis.com The choice of reducing agent and conditions is critical to avoid the reduction of other functional groups on the molecule.

Starting MaterialReagentsConditionsProductYieldReference
o-Chlorobenzoic acid80% HNO₃, 100% H₂SO₄Below 0°C, then 60°C2-Chloro-5-nitrobenzoic acid92% prepchem.com
o-Chlorobenzoic acidHNO₃/H₂SO₄0°C to 5°CChloro-nitro-benzoic acidsNot specified google.com
2-Chloro-5-nitrobenzoic acidZinc dust, Acetic acidBoiling water5-Amino-2-chlorobenzoic acid~92% prepchem.com

Advanced Synthetic Techniques

Modern synthetic chemistry has focused on developing more efficient, faster, and environmentally benign methodologies. These include microwave-assisted synthesis and the use of alternative solvent systems like superheated water.

Microwave-Assisted Synthesis for Regioselective Amination Reactions

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products. ijprdjournal.comijprdjournal.comajrconline.org This technology has been successfully applied to the synthesis of N-substituted 5-nitroanthranilic acid derivatives through the regioselective amination of 2-chloro-5-nitrobenzoic acid. nih.gov In a notable study, a range of aliphatic and aromatic amines were reacted with 2-chloro-5-nitrobenzoic acid under microwave irradiation without any added solvent or catalyst. nih.gov This method proved to be highly efficient, with reactions completing within 5-30 minutes at temperatures between 80-120°C, affording excellent yields of the desired products. nih.gov The regioselectivity is high, with the amine selectively displacing the chlorine atom, which is activated by the adjacent carboxylic acid and the nitro group in the para position.

AmineTemperature (°C)Time (min)Yield (%)
Aniline (B41778)12015>99
4-Methylaniline12015>99
4-Methoxyaniline1201598
Benzylamine10010>99
Cyclohexylamine805>99
(Data sourced from a study on the catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid) nih.gov

Metal Catalyst-Free Amination in Superheated Water

In the quest for greener chemical processes, superheated water has been explored as an alternative reaction medium. It offers tunable properties and can often facilitate reactions without the need for hazardous catalysts. A series of N-arylanthranilic acid derivatives have been synthesized by the amination of 2-chloro-5-nitrobenzoic acid with various arylamines in superheated water with potassium carbonate as a base. researchgate.net This metal catalyst-free method provides good yields within 2-3 hours at temperatures ranging from 150-190°C. researchgate.net The results demonstrate that this approach is a simple, environmentally friendly, and efficient route for the synthesis of N-phenylanthranilic acid derivatives. researchgate.net The reaction also works with alkylamines and phenols, showcasing its versatility. researchgate.net

AmineTemperature (°C)Time (h)Yield (%)
Aniline150287
4-Methylaniline150289
4-Methoxyaniline150292
4-Chloroaniline1702.585
3-Nitroaniline190375
(Data represents the synthesis of N-aryl-5-nitroanthranilic acids from 2-chloro-5-nitrobenzoic acid in superheated water) researchgate.net

Flow Synthesis Methodologies for Related Compounds

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. While specific flow synthesis protocols for 2-amino-4-chloro-5-nitrobenzoic acid are not extensively documented, methodologies for structurally related substituted benzoic acids and heterocyclic compounds provide a framework for potential adaptation.

One general approach involves the continuous oxidation of substituted toluenes. A patented process describes a continuous flow reactor system using dilute nitric acid for the oxidation, which achieves 95-100% selectivity for the corresponding benzoic acid. This system operates at temperatures between 170°C and 180°C and may utilize surfactants to improve mixing between the aqueous nitric acid and the organic substrate. Another green approach to continuous oxidation uses oxygen as the reagent, which simplifies handling and minimizes waste generation. This method can reduce the risks associated with high oxygen concentrations that are present in batch reactions.

For other transformations, microfluidic reactors have been employed. For instance, the alkylation of para-substituted benzoic acids has been studied in a continuous flow microfluidic reactor, allowing for precise control of reaction parameters and the determination of kinetic data for a series of 16 different substrates. Furthermore, continuous flow technology has been successfully applied to photochemical reactions. A method for synthesizing substituted benzotriazin-4(3H)-ones utilizes a photocyclization reaction in a flow reactor exposed to violet light (420 nm), achieving excellent yields in a residence time of only 10 minutes without the need for additives or photocatalysts.

Precursor Chemistry and Reaction Pathways

The synthesis of 2-amino-4-chloro-5-nitrobenzoic acid involves multi-step pathways starting from more accessible precursors. A key intermediate in many related syntheses is 2-chloro-5-nitrobenzoic acid.

Synthesis of the Precursor: 2-chloro-5-nitrobenzoic acid

This precursor is typically prepared by the nitration of ortho-chlorobenzoic acid. google.com The reaction involves treating o-chlorobenzoic acid with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. google.comprepchem.com To prevent the formation of undesired by-products, such as the 2-chloro-3-nitro isomer, the reaction temperature is carefully controlled and kept below 0°C during the addition of the mixed acids. prepchem.com Following the reaction, the mixture is poured onto ice, causing the product to precipitate. prepchem.com The crude product can then be purified by recrystallization from boiling water to yield pure 2-chloro-5-nitrobenzoic acid. prepchem.com An improved process for this nitration specifies a temperature range of 0°C to 5°C to enhance the yield and purity of the desired 2-chloro-5-nitro isomer. google.comgoogleapis.com

Reaction Pathways from Precursors

Once 2-chloro-5-nitrobenzoic acid is obtained, it can undergo several transformations. For example, the nitro group can be reduced to an amine. A common method is reduction using zinc dust in a boiling suspension with acetic acid, which converts 2-chloro-5-nitrobenzoic acid to 5-amino-2-chlorobenzoic acid in approximately 92% yield. prepchem.com

However, to arrive at the target molecule, 2-amino-4-chloro-5-nitrobenzoic acid, a different synthetic strategy is required. A plausible pathway can be inferred from the synthesis of the analogous compound, 2-amino-4-chloro-5-nitrophenol. google.com This multi-step synthesis starts from 2-amino-4-chlorophenol and proceeds as follows:

Acylation: The starting material is acylated using acetic anhydride (B1165640) to protect the amino group, yielding 2-acetamido-4-chlorophenol. google.com

Cyclization: The resulting compound undergoes a dehydration reaction to form a benzoxazole (B165842) ring structure, specifically 5-chloro-2-methylbenzoxazole. google.com This intermediate serves to activate the aromatic ring for subsequent nitration at the correct position.

Nitration: Mixed acid nitration of the benzoxazole intermediate introduces a nitro group at the 6-position (which corresponds to the 5-position of the final benzoic acid), resulting in 5-chloro-2-methyl-6-nitrobenzoxazole. google.com

Hydrolysis: Finally, alkaline hydrolysis opens the benzoxazole ring, followed by acidification to yield the final product, 2-amino-4-chloro-5-nitrophenol. google.com

This pathway successfully establishes the desired 2-amino, 4-chloro, and 5-nitro substitution pattern on the aromatic ring. To obtain the target benzoic acid, this strategy could potentially be adapted by starting with a toluene (B28343) derivative (e.g., 2-amino-4-chlorotoluene) and oxidizing the methyl group to a carboxylic acid in the final step. Another potential precursor is 2-chloro-4-nitro benzoic acid, which has been used as a starting material for the synthesis of various 4-nitrobenzamide (B147303) derivatives. nih.gov

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is crucial for developing sustainable and efficient synthetic processes. In the context of synthesizing substituted benzoic acids, several strategies align with these principles.

One key area is the use of environmentally benign solvents and reaction media. A notable example is the metal-catalyst-free amination of 2-chloro-5-nitrobenzoic acid, which can be conducted in superheated water. This method avoids the use of organic solvents and metal catalysts, achieving good yields within 2-3 hours at 150–190°C.

Another principle is the use of safer reagents and the minimization of waste. The use of oxygen as an oxidizing agent in continuous flow processes is an example of a green reagent that is inexpensive and readily available, generating minimal waste.

Furthermore, process intensification through technologies like microwave irradiation and continuous flow reactors contributes to green chemistry goals. Microwave-assisted amination of 2-chloro-5-nitrobenzoic acid proceeds without a solvent or catalyst, significantly reducing reaction times to 5-30 minutes and achieving yields up to 99%. Continuous flow processing, as seen in the photochemical synthesis of benzotriazin-4(3H)-ones, enhances scalability and process robustness while minimizing the need for additives. quora.com These approaches not only improve the environmental profile of the synthesis but also often lead to higher efficiency and safety.

Chemical Reactivity and Derivatization Studies of Benzoic Acid, 2 Amino 4 Chloro 5 Nitro

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for derivatization, readily undergoing reactions typical of aromatic acids. Its reactivity can be modulated by the electron-withdrawing effects of the adjacent chloro and nitro substituents. Common transformations include conversion into esters, amides, and acyl chlorides, which serve as versatile intermediates for further synthesis.

One of the most fundamental transformations is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and can subsequently be reacted with various nucleophiles to form a range of derivatives. For instance, reacting the acyl chloride with alcohols yields esters, while reaction with primary or secondary amines produces amides. This two-step process is often preferred for amide synthesis due to its high efficiency. Research on the related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, demonstrates the treatment with excess thionyl chloride to afford the intermediate acyl chloride, which is then refluxed with various amines to provide the target amide compounds. chemeurope.com

Table 1: Representative Reactions of the Carboxylic Acid Group

Reaction Type Reagent(s) Product Functional Group
Acyl Chloride Formation Thionyl chloride (SOCl₂) Acyl Chloride (-COCl)
Esterification Alcohol (R'-OH), Acid catalyst Ester (-COOR')
Amidation (via Acyl Chloride) Amine (R'R''NH) Amide (-CONR'R'')

Transformations Involving the Amino Group

The primary amino group (-NH₂) ortho to the carboxylic acid imparts nucleophilic character and is a key site for a variety of chemical transformations, including acylation, Schiff base formation, and cyclization reactions.

The amino group of 2-amino-4-chloro-5-nitrobenzoic acid can act as a nucleophile, reacting with activated carboxylic acids or acyl chlorides to form amide bonds. This reaction is fundamental to peptide synthesis, where the amino group of one amino acid is coupled with the carboxyl group of another. The process typically requires the use of coupling reagents to activate the carboxyl group, facilitating the formation of the peptide bond while minimizing side reactions and racemization. researchgate.net

The efficiency of peptide coupling can be influenced by steric hindrance and the electronic nature of the reactants. A variety of coupling reagents have been developed to achieve high yields and purity. These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amino group.

Table 2: Common Peptide Coupling Reagents

Reagent Name Abbreviation
Dicyclohexylcarbodiimide DCC
Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate PyBOP®
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU
N,N'-Carbonyldiimidazole CDI

The primary aromatic amino group readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds by heating the amine and the carbonyl compound in an appropriate solvent, often with a catalytic amount of acid to facilitate the dehydration step.

A study on the closely related compound, 5-chloro-2-aminobenzoic acid, demonstrated the synthesis of a Schiff base by reacting it with 4-nitrobenzaldehyde. wikipedia.org The mixture was condensed in hot absolute ethanol (B145695) with a few drops of glacial acetic acid to yield 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid. wikipedia.org This reaction highlights a key derivatization pathway for the amino group of the title compound.

Table 3: Schiff Base Formation with 5-chloro-2-aminobenzoic acid

Amine Reactant Carbonyl Reactant Solvent Catalyst Product
5-chloro-2-aminobenzoic acid 4-nitrobenzaldehyde Absolute Ethanol Glacial Acetic Acid 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid wikipedia.org

The ortho-disposition of the amino and carboxylic acid groups in 2-amino-4-chloro-5-nitrobenzoic acid makes it an excellent precursor for the synthesis of fused heterocyclic ring systems. Such intramolecular or intermolecular condensation reactions are pivotal in building complex molecules like quinolines and quinazolinones.

One important class of reactions is the Niementowski synthesis. The Niementowski quinoline (B57606) synthesis involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives, typically at elevated temperatures (120–130 °C). wikipedia.org Similarly, the Niementowski quinazoline (B50416) synthesis reacts anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones). chemeurope.comtandfonline.com These reactions provide a pathway to bicyclic heterocyclic structures from the substituted anthranilic acid core.

Another common cyclization pathway for anthranilic acid derivatives involves a two-step process to form benzoxazinones. First, the amino group is acylated, for example with acetic anhydride (B1165640), to form the N-acetyl derivative. Subsequent heating, often with a dehydrating agent, induces cyclization and elimination of a water molecule to yield a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then be reacted with other nucleophiles, such as amines, to synthesize substituted quinazolinones. nih.govorganic-chemistry.org

Reactions of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a versatile functional group that can be transformed, most notably through reduction, into other nitrogen-containing functionalities.

The selective reduction of the aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis. googleapis.com This reaction converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, opening up new avenues for further substitution on the aromatic ring. googleapis.com Given the presence of other potentially reducible groups in 2-amino-4-chloro-5-nitrobenzoic acid (the carboxylic acid) and a halogen, the choice of reducing agent is crucial to ensure chemoselectivity.

A variety of methods are available for this transformation. Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel is a common and effective method. googleapis.com Chemical reduction using dissolving metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), is also widely employed and often shows good selectivity for the nitro group. googleapis.com A patent for the preparation of 2-chloro-5-amino-benzoic acid describes the reduction of 2-chloro-5-nitro-benzoic acid using an iron reduction medium. For substrates with multiple sensitive functional groups, milder and more selective reagent systems have been developed. One such system employs hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which can selectively and rapidly reduce aromatic nitro groups at room temperature without affecting halogens or carboxylic acids. tandfonline.com

Table 4: Reagents for Selective Reduction of Aromatic Nitro Groups

Reagent System Typical Conditions Notes
H₂ / Pd, Pt, or Ni Pressurized H₂ gas, various solvents Common catalytic hydrogenation method. googleapis.com
Fe / HCl or Acetic Acid Refluxing in acidic solution Classical and cost-effective method. googleapis.com
SnCl₂ / HCl Acidic solution Stannous chloride is a common laboratory reagent for this reduction.
Zn or Mg / Hydrazine glyoxylate Room Temperature Reported to be highly selective for the nitro group in the presence of halogens and carboxylic acids. tandfonline.com
NaBH₄ / Ni(PPh₃)₄ Ethanol solvent A modified borohydride (B1222165) system to enhance reducing power for nitro groups.
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solution A common reagent for the reduction of nitroarenes.

Nucleophilic Aromatic Substitution at the Chloro Position

The chloro substituent at the C-4 position of the benzene (B151609) ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group at the para position (C-5) and the amino group at the ortho position (C-2). Electron-withdrawing groups in ortho and para positions to a leaving group are known to stabilize the negatively charged intermediate, the Meisenheimer complex, which facilitates the substitution reaction.

While specific studies detailing the nucleophilic aromatic substitution on 2-amino-4-chloro-5-nitrobenzoic acid are not extensively documented, the reactivity can be inferred from related compounds. For instance, the amination of 2-chloro-5-nitrobenzoic acid with various aryl amines has been successfully carried out in superheated water with potassium carbonate as a base, yielding a series of N-arylanthranilic acid derivatives. researchgate.net This metal catalyst-free method demonstrates the feasibility of displacing a chloro group activated by a nitro group. researchgate.net It is plausible that 2-amino-4-chloro-5-nitrobenzoic acid would undergo similar reactions with various nucleophiles such as amines, alkoxides, and thiolates, to yield a range of 4-substituted derivatives. The reaction conditions would likely influence the outcome, with factors such as the nature of the nucleophile, solvent, temperature, and presence or absence of a catalyst playing crucial roles.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

Nucleophile Expected Product
R-NH₂ (Amine) Benzoic acid, 2-amino-4-(alkyl/arylamino)-5-nitro-
R-O⁻ (Alkoxide) Benzoic acid, 2-amino-4-alkoxy-5-nitro-

Synthesis of Substituted Anthranilic Acid Derivatives

2-amino-4-chloro-5-nitrobenzoic acid is itself a substituted anthranilic acid. Further derivatization can be achieved through reactions involving the amino and carboxylic acid functional groups, in addition to the nucleophilic substitution at the chloro position as discussed previously.

The amino group can undergo acylation, alkylation, and diazotization reactions, while the carboxylic acid group can be converted to esters, amides, and acid chlorides. These transformations would yield a diverse library of substituted anthranilic acid derivatives. For example, condensation of 2-amino-5-chlorobenzoic acid with benzoyl chloride affords 2-benzamido-5-chlorobenzoic acid, which can then be cyclized to form quinazolinones. researchgate.net A similar acylation of the amino group in 2-amino-4-chloro-5-nitrobenzoic acid would provide N-acyl derivatives, which are important precursors for various heterocyclic systems.

The synthesis of N-arylanthranilic acid derivatives is a significant area of research due to their pharmacological properties. researchgate.net As mentioned, the reaction of 2-chloro-5-nitrobenzoic acid with arylamines in superheated water provides a green and efficient route to these compounds. researchgate.net This suggests that 2-amino-4-chloro-5-nitrobenzoic acid could serve as a valuable scaffold for the synthesis of novel substituted anthranilic acid derivatives with potential biological activities.

Heterocyclic Annulation and Scaffold Construction

Anthranilic acid and its derivatives are versatile precursors for the synthesis of a wide range of fused heterocyclic systems, including quinazolines, acridones, and benzodiazepines. The presence of the ortho-amino carboxylic acid functionality in 2-amino-4-chloro-5-nitrobenzoic acid makes it a suitable candidate for such cyclization reactions.

Quinazoline Synthesis: Quinazolinones can be synthesized from anthranilic acid derivatives through various methods. A common approach involves the condensation of an anthranilic acid with an acid amide, a method known as the Niementowski synthesis. nih.gov Alternatively, reaction with formamide (B127407) or condensation of the corresponding N-acylanthranilic acid with a primary amine can also yield quinazolinones. nih.govresearchgate.net It is therefore anticipated that 2-amino-4-chloro-5-nitrobenzoic acid could be converted to the corresponding quinazolinone derivatives, which are known to possess a broad spectrum of biological activities. nih.gov

Acridone (B373769) Synthesis: The synthesis of acridones often involves the cyclization of N-phenylanthranilic acids. While direct conversion of 2-amino-4-chloro-5-nitrobenzoic acid to an acridone is not straightforward, its derivatization to an appropriate N-phenyl derivative would open a pathway to acridone synthesis.

Benzodiazepine (B76468) Synthesis: 1,5-Benzodiazepines are typically synthesized by the condensation of o-phenylenediamines with ketones. nih.gov However, 1,4-benzodiazepin-2-ones can be prepared from 2-aminobenzophenones. actascientific.com While not a direct precursor, derivatization of 2-amino-4-chloro-5-nitrobenzoic acid could potentially lead to intermediates suitable for the synthesis of benzodiazepine scaffolds.

The reactivity of 2-amino-4-chloro-5-nitrobenzoic acid thus presents opportunities for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Table 2: Potential Heterocyclic Scaffolds from 2-amino-4-chloro-5-nitrobenzoic Acid Derivatives

Heterocyclic System General Synthetic Strategy
Quinazolinones Condensation with amides, formamide, or cyclization of N-acyl derivatives. nih.govresearchgate.net
Acridones Cyclization of N-phenylanthranilic acid derivatives.

Spectroscopic and Advanced Structural Characterization of Benzoic Acid, 2 Amino 4 Chloro 5 Nitro and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. The vibrational modes of the chemical bonds within "Benzoic acid, 2-amino-4-chloro-5-nitro-" would give rise to a unique spectral fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of the target compound would be expected to display characteristic absorption bands corresponding to its various functional groups. The data would be presented in a table format, detailing the wavenumber, intensity, and assignment for each significant peak.

Expected FTIR Spectral Features:

Amino (-NH₂) group: Symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. An N-H bending vibration would also be expected around 1600 cm⁻¹.

Carboxylic acid (-COOH) group: A broad O-H stretching band from approximately 2500-3300 cm⁻¹. A sharp and strong carbonyl (C=O) stretching peak would be prominent around 1700-1725 cm⁻¹.

Nitro (-NO₂) group: Strong asymmetric and symmetric stretching bands, typically appearing near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Aromatic Ring (C=C): Stretching vibrations within the 1450-1600 cm⁻¹ region.

C-Cl bond: A stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Table 4.1.1: Hypothetical FTIR Data for Benzoic acid, 2-amino-4-chloro-5-nitro-

Wavenumber (cm⁻¹) Vibrational Mode Assignment
Data not available N-H stretch (asymmetric)
Data not available N-H stretch (symmetric)
Data not available O-H stretch (carboxylic acid)
Data not available C=O stretch (carbonyl)
Data not available C=C stretch (aromatic)
Data not available NO₂ stretch (asymmetric)
Data not available NO₂ stretch (symmetric)

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitro and aromatic ring vibrations would be expected to produce strong signals.

Expected Raman Spectral Features:

Symmetric stretching of the nitro group would likely be a very intense peak.

Vibrations of the benzene (B151609) ring, particularly the ring breathing mode, would also be prominent.

The C-Cl bond would also exhibit a characteristic Raman signal.

Table 4.1.2: Hypothetical Raman Data for Benzoic acid, 2-amino-4-chloro-5-nitro-

Raman Shift (cm⁻¹) Vibrational Mode Assignment
Data not available NO₂ symmetric stretch
Data not available Aromatic ring breathing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) would indicate the electronic environment, the integration would reveal the number of protons, and the splitting pattern (multiplicity) would show the number of neighboring protons.

Expected ¹H NMR Spectral Features:

The aromatic region would display signals for the two protons on the benzene ring. Their chemical shifts and coupling constants would be diagnostic of their positions relative to the electron-withdrawing (-NO₂, -Cl, -COOH) and electron-donating (-NH₂) groups.

A broad signal for the amino (-NH₂) protons.

A downfield, broad singlet for the acidic proton of the carboxylic acid group.

Table 4.2.1: Hypothetical ¹H NMR Data for Benzoic acid, 2-amino-4-chloro-5-nitro-

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Data not available Singlet/Doublet 1H Aromatic H
Data not available Singlet/Doublet 1H Aromatic H
Data not available Broad Singlet 2H -NH₂

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The chemical shifts would provide insight into the hybridization and electronic environment of each carbon.

Expected ¹³C NMR Spectral Features:

A signal for the carbonyl carbon of the carboxylic acid, typically in the 165-185 ppm range.

Six distinct signals for the carbons of the benzene ring, with their chemical shifts influenced by the attached substituents. The carbon attached to the nitro group would be significantly deshielded.

Table 4.2.2: Hypothetical ¹³C NMR Data for Benzoic acid, 2-amino-4-chloro-5-nitro-

Chemical Shift (δ, ppm) Assignment
Data not available C=O (Carboxylic Acid)
Data not available Aromatic C
Data not available Aromatic C
Data not available Aromatic C
Data not available Aromatic C
Data not available Aromatic C

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the exact molecular formula.

Expected Mass Spectrometry Features:

The molecular ion peak (M⁺) would confirm the molecular weight.

Characteristic fragmentation patterns would likely include the loss of small molecules such as H₂O, CO, and NO₂.

Cleavage of the carboxylic acid group (loss of -COOH or -OH) would also be an expected fragmentation pathway.

Table 4.3: Hypothetical Mass Spectrometry Data for Benzoic acid, 2-amino-4-chloro-5-nitro-

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity
Data not available [M]⁺ (Molecular Ion)
Data not available [M - OH]⁺
Data not available [M - NO₂]⁺

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical behavior and physical properties of a compound.

Single-crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the atomic arrangement in the crystal lattice can be constructed.

While the crystal structure for Benzoic acid, 2-amino-4-chloro-5-nitro- is not publicly documented, the analysis of a closely related derivative, 2-Amino-3-chloro-5-nitrobenzamide , provides insight into the structural features that can be expected. The crystallographic data for this derivative reveals a triclinic crystal system. nih.gov In its structure, the amide group is significantly twisted out of the plane of the benzene ring, whereas the nitro group is nearly co-planar. nih.gov The structure is further stabilized by both intramolecular and intermolecular hydrogen bonds. nih.gov Specifically, intramolecular N—H⋯O and N—H⋯Cl hydrogen bonds are present. nih.gov In the crystal lattice, molecules are linked by N—H⋯O hydrogen bonds, forming layers. nih.gov

Table 1: Sample Crystal Data for the Derivative 2-Amino-3-chloro-5-nitrobenzamide

Parameter Value
Chemical Formula C₇H₆ClN₃O₃
Formula Weight 215.60
Crystal System Triclinic
Space Group P-1
a (Å) 4.891 (9)
b (Å) 6.363 (13)
c (Å) 14.61 (3)
α (°) 83.54 (11)
β (°) 82.37 (11)
γ (°) 73.64 (9)
Volume (ų) 431.1 (15)
Z 2

Data sourced from a study on 2-Amino-3-chloro-5-nitrobenzamide, a derivative of the subject compound. nih.gov

For a synthesized sample of Benzoic acid, 2-amino-4-chloro-5-nitro-, PXRD would be employed to confirm the phase purity of the bulk material. The experimental pattern would be compared to a theoretical pattern calculated from single-crystal data (if available) to verify the crystal structure. Sharp, well-defined peaks in the diffractogram would indicate a highly crystalline material, while broad humps would suggest the presence of amorphous content. HRXRD could further investigate the degree of crystalline perfection, which is critical for applications where consistent material properties are essential.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of absorption are characteristic of the types of chemical bonds and functional groups present in the molecule.

The UV-Vis spectrum of Benzoic acid, 2-amino-4-chloro-5-nitro- is expected to be influenced by its aromatic system and the presence of auxochromic (amino) and chromophoric (nitro) groups. These substituents can shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift).

For illustrative purposes, a study on a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid , identified intense electronic transitions corresponding to π→π* excitations. researchgate.net Theoretical calculations predicted absorption maxima at 269.58 nm, 315.99 nm, and 324.13 nm for this molecule. researchgate.net Similarly, the UV-Vis spectrum of 2-chloro-4-nitrobenzenamine shows characteristic absorption bands related to its electronic structure. nist.gov For Benzoic acid, 2-amino-4-chloro-5-nitro-, similar π→π* transitions would be expected, with the precise absorption wavelengths being dependent on the specific electronic environment created by the substituent pattern on the benzoic acid core.

Table 2: Predicted UV-Vis Absorption Data for the Derivative 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid

Predicted λmax (nm) Oscillator Strength (f) Transition Type
324.13 0.0893 π→π*
315.99 0.0117 π→π*
269.58 0.0000 π→π*

Data sourced from a theoretical study on a related benzoic acid derivative. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are compared with the theoretically calculated percentages based on the compound's molecular formula. This comparison is a crucial step in verifying the empirical formula of a newly synthesized compound and assessing its purity.

For Benzoic acid, 2-amino-4-chloro-5-nitro- (C₇H₅ClN₂O₄), the theoretical elemental composition can be calculated from its atomic weights.

Table 3: Theoretical Elemental Composition of Benzoic Acid, 2-amino-4-chloro-5-nitro-

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 7 84.077 38.81
Hydrogen H 1.008 5 5.040 2.33
Chlorine Cl 35.453 1 35.453 16.37
Nitrogen N 14.007 2 28.014 12.94
Oxygen O 15.999 4 63.996 29.55

| Total | | | | 216.58 | 100.00 |

Experimental determination of these percentages for a synthesized sample of Benzoic acid, 2-amino-4-chloro-5-nitro- would be essential to confirm its identity and purity.

Computational Chemistry and Theoretical Studies of Benzoic Acid, 2 Amino 4 Chloro 5 Nitro

Prediction of Spectroscopic Parameters (NMR Chemical Shifts via GIAO, UV-Vis via TD-DFT)

Information not available in published research.

Thermodynamic Properties Calculations

Information not available in published research.

Non-Linear Optical (NLO) Properties Prediction

Information not available in published research.

Coordination Chemistry and Metal Complexation of Benzoic Acid, 2 Amino 4 Chloro 5 Nitro

Ligand Design and Binding Modes

No studies were found that describe the design of "Benzoic acid, 2-amino-4-chloro-5-nitro-" as a ligand or investigate its potential binding modes with metal ions. Theoretical analysis would be purely speculative without experimental data.

Synthesis and Characterization of Metal Complexes

There are no published methods for the synthesis of metal complexes involving "Benzoic acid, 2-amino-4-chloro-5-nitro-". Consequently, no characterization data (such as spectroscopic or crystallographic analyses) for any such complexes are available.

Applications of Metal Complexes in Catalysis and Materials Science

As no metal complexes of "Benzoic acid, 2-amino-4-chloro-5-nitro-" have been synthesized or characterized, there is no information regarding their potential applications in catalysis, luminescence, or polymer formation.

Industrial and Synthetic Intermediate Applications

Role in Pharmaceutical Manufacturing (Active Pharmaceutical Ingredients - APIs)

In the pharmaceutical industry, compounds structurally related to 2-amino-4-chloro-5-nitrobenzoic acid are crucial intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs). Aromatic compounds with similar functional groups are known to be precursors for various therapeutic agents. For instance, the related compound 4-Amino-2-methoxy-5-nitrobenzoic acid methyl ester is utilized as a building block in the synthesis of pharmaceuticals and is studied for potential antimicrobial and anticancer properties. guidechem.com

The functional groups on 2-amino-4-chloro-5-nitrobenzoic acid allow for a variety of chemical transformations necessary for building complex drug molecules. The carboxylic acid group can be converted into esters or amides, the amino group can be acylated or diazotized, and the nitro group can be reduced to form another amino group, providing multiple pathways for molecular elaboration. Although specific APIs synthesized directly from 2-amino-4-chloro-5-nitrobenzoic acid are not explicitly named in the available literature, its role is that of a specialized chemical building block for research and development in medicinal chemistry.

Compound Information
IUPAC Name 2-Amino-4-chloro-5-nitrobenzoic acid
CAS Number 100948-85-4
Molecular Formula C₇H₅ClN₂O₄
Potential Role Intermediate in Organic Synthesis
Industrial Sector Pharmaceutical

Utilization in Agrochemicals (Herbicides, Crop Protection Agents)

The development of effective herbicides and crop protection agents often relies on complex organic molecules derived from versatile chemical intermediates. Substituted benzoic acid derivatives are a well-established class of precursors in the agrochemical industry. The structural motifs present in 2-amino-4-chloro-5-nitrobenzoic acid are found in various active agrochemical compounds.

Application AreaRole of Intermediate
Agrochemicals Building block for the synthesis of potential new herbicides and crop protection agents.

Application in Dye and Pigment Industries

The dye and pigment industry heavily utilizes aromatic amines and nitro compounds as precursors for chromophores, the part of a molecule responsible for its color. The specific combination of an amino group (which can be diazotized) and a nitro group on a benzene (B151609) ring is a classic feature of intermediates used to produce azo dyes and other classes of colorants.

The structure of 2-amino-4-chloro-5-nitrobenzoic acid contains the necessary functionalities to act as a precursor in the synthesis of dyes and pigments. The amino group can be converted to a diazonium salt, which can then be coupled with another aromatic compound to form an azo linkage, the basis of many vibrant and stable colorants. Although specific dyes derived from this compound are not identified in the search results, it fits the profile of a chemical intermediate for this industry.

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of substituted benzoic acids is a well-established field, yet there remains a need for more efficient, cost-effective, and environmentally benign methods for producing complex molecules like 2-amino-4-chloro-5-nitrobenzoic acid. Current methods for analogous compounds often involve multi-step processes, such as the nitration of a corresponding chloro-benzoic acid precursor followed by the reduction of a second nitro group or the introduction of the amino group via amination. googleapis.comgoogle.com

Future research should focus on the development of novel synthetic strategies that offer higher yields, greater purity, and improved safety profiles. Key areas of investigation could include:

Advanced Catalysis: The use of novel catalysts could enable more direct and selective functionalization of the benzoic acid ring, potentially reducing the number of steps required.

Flow Chemistry: The application of microreactor technology could provide better control over reaction conditions, such as temperature and mixing, leading to improved yields and safety, particularly for nitration reactions which are often highly exothermic. google.com

Alternative Starting Materials: Investigating alternative and more readily available starting materials could lead to more economical synthetic routes. For instance, methods have been developed to synthesize related compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorotoluene. google.com

Synthetic ApproachPotential AdvantagesKey Challenges
Novel Catalysis Higher selectivity, fewer reaction steps, milder conditions.Catalyst cost, stability, and reusability.
Flow Chemistry Enhanced safety, better process control, improved scalability.Initial equipment cost, potential for clogging.
Alternative Feedstocks Reduced cost, improved sustainability.Development of new reaction pathways.

Advanced Mechanistic Studies of Biological Activities

Derivatives of benzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.commdpi.com The specific combination of amino, chloro, and nitro groups on the benzoic acid scaffold suggests that 2-amino-4-chloro-5-nitrobenzoic acid and its derivatives could exhibit interesting pharmacological effects.

Future research should be directed towards:

Broad-Spectrum Biological Screening: A comprehensive screening of the compound and its derivatives against a wide range of biological targets, including various cancer cell lines, bacterial strains, and fungal pathogens.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. This could involve identifying protein targets, studying DNA interactions, and elucidating signaling pathways. For example, related copper complexes of 4-chloro-3-nitrobenzoic acid have been shown to induce apoptosis in cancer cells by regulating the Bcl-2 protein family. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the chemical structure affect biological activity will be essential for optimizing the compound's therapeutic potential.

Exploration of New Derivatization Pathways

The functional groups of 2-amino-4-chloro-5-nitrobenzoic acid (the carboxylic acid, the amino group, and the aromatic ring) provide multiple handles for chemical modification. Creating a library of derivatives is a promising strategy for discovering new compounds with enhanced activity, improved selectivity, and better pharmacokinetic properties.

Future derivatization efforts could explore:

Amide and Ester Formation: The carboxylic acid group can be readily converted into a wide variety of amides and esters, which can significantly alter the compound's solubility, stability, and biological activity. nih.gov

N-Alkylation and N-Acylation: The amino group can be modified through alkylation or acylation to modulate its basicity and hydrogen bonding capacity.

Metal Complexation: The formation of metal complexes with ions such as copper has been shown to enhance the anticancer activity of similar benzoic acid derivatives. mdpi.com

Modification of the Aromatic Ring: While more challenging, substitution reactions on the aromatic ring could lead to novel structures with unique properties.

Derivatization SitePotential ModificationsExpected Impact
Carboxylic Acid Amides, EstersAltered solubility, bioavailability, and target interactions.
Amino Group Alkylation, AcylationModified basicity, hydrogen bonding, and steric profile.
Aromatic Ring Further SubstitutionNovel structural scaffolds with potentially new activities.
Overall Molecule Metal ComplexationEnhanced biological activity, novel mechanisms of action.

Integration of Computational and Experimental Approaches

The integration of computational modeling with experimental work can significantly accelerate the drug discovery and development process. nih.gov Computational tools can be used to predict the properties of 2-amino-4-chloro-5-nitrobenzoic acid and its derivatives, guiding the design of new compounds and prioritizing them for synthesis and testing.

Key areas for the application of computational methods include:

Molecular Docking: Predicting the binding modes and affinities of the compound and its derivatives to specific biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the compounds with their biological activity.

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives to identify candidates with favorable drug-like properties.

This iterative cycle of computational design, chemical synthesis, and biological testing can streamline the optimization of lead compounds, saving time and resources.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-amino-4-chloro-5-nitrobenzoic acid?

  • Methodological Answer : The synthesis of substituted benzoic acids typically involves sequential functionalization. For example, nitration and halogenation steps must be optimized to avoid over-substitution. While direct synthesis protocols for this compound are not explicitly documented, analogous pathways (e.g., oxidation of benzyl chloride derivatives using alkaline KMnO₄, as in benzoic acid synthesis ) can be adapted. Introduce the nitro group via nitration under controlled temperatures (0–5°C) to prevent side reactions, followed by chlorination using SOCl₂ or Cl₂ gas. Amine protection/deprotection strategies may be required to preserve the amino group during nitration .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use LC-MS (e.g., Creative Proteomics’ platform ) for qualitative analysis to confirm molecular weight and detect impurities. Complement with thermo-gravimetric analysis (TGA) to assess sublimation behavior and thermal stability, referencing benzoic acid’s average sublimation enthalpy (21.4 ± 2.3 kcal mol⁻¹) as a benchmark . Crystallographic refinement via SHELX software can resolve structural ambiguities, particularly for confirming substituent positions.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Employ FT-IR to identify functional groups (e.g., nitro stretches at ~1520–1350 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹). Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic proton environments, noting that electron-withdrawing groups (Cl, NO₂) deshield adjacent protons. Compare with spectra of analogous compounds like 2-amino-5-chlorobenzoic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-amino-4-chloro-5-nitrobenzoic acid in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites. For example, the chlorine atom at position 4 may exhibit higher electrophilicity due to resonance effects from the nitro group. Compare lattice energy predictions (via additive models ) with experimental data to validate computational accuracy.

Q. How should researchers address contradictions in reported thermochemical data for nitro-substituted benzoic acids?

  • Methodological Answer : Systematic discrepancies in sublimation enthalpies (e.g., ±2.3 kcal mol⁻¹ for benzoic acid ) arise from measurement techniques (TGA vs. Knudsen effusion). Standardize experimental conditions (e.g., heating rate, sample mass) and cross-validate using multiple methods. For 2-amino-4-chloro-5-nitrobenzoic acid, correlate experimental ΔsubH with computational predictions of lattice energy .

Q. What strategies optimize crystallization for X-ray diffraction studies of highly substituted benzoic acids?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes single-crystal growth. Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve positional disorder caused by nitro and amino groups. For twinned crystals, employ SHELXPRO to model twin laws and improve R-factors .

Q. How do substituent effects influence the acidity (pKa) of this compound compared to benzoic acid?

  • Methodological Answer : The electron-withdrawing nitro group (-NO₂) at position 5 enhances acidity, while the amino group (-NH₂) at position 2 exerts an opposing electron-donating effect. Determine pKa experimentally via potentiometric titration in aqueous ethanol, comparing results with DFT-calculated values. Benzoic acid’s pKa (4.20) serves as a baseline .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points for halogenated nitrobenzoic acids?

  • Methodological Answer : Variations in melting points (e.g., 210–215°C for 4-amino-2-chlorobenzoic acid vs. higher values for nitro derivatives) often stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and purity. Cross-reference with chromatographic data (HPLC retention times ) to confirm sample homogeneity.

Q. What experimental design minimizes decomposition during high-temperature studies of this compound?

  • Methodological Answer : Conduct TGA under inert gas (N₂/Ar) to prevent oxidative degradation. Use short heating ramps (≤5°C min⁻¹) and validate stability via FT-IR pre/post-analysis. For sublimation enthalpy measurements, apply the Clausius-Clapeyron equation to data collected at multiple temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.